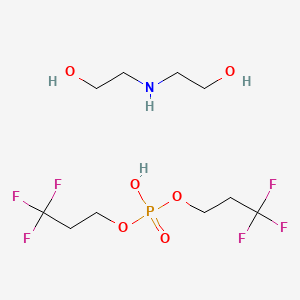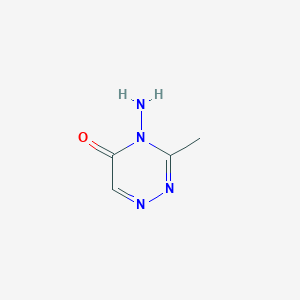
bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol: is a chemical compound with a unique structure that combines the properties of both a phosphate ester and an amino alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,3,3-trifluoropropyl) hydrogen phosphate typically involves the reaction of 3,3,3-trifluoropropanol with phosphorus oxychloride, followed by hydrolysis to yield the desired phosphate ester. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of bis(3,3,3-trifluoropropyl) hydrogen phosphate may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(3,3,3-trifluoropropyl) hydrogen phosphate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alcohols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as phosphates with higher oxidation states.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: New compounds with substituted phosphate groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3,3,3-trifluoropropyl) hydrogen phosphate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it useful in various assays and experiments.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs and diagnostic agents. Its unique chemical structure may offer advantages in targeting specific biological pathways.
Industry: In industrial applications, bis(3,3,3-trifluoropropyl) hydrogen phosphate is used in the production of specialty chemicals, including surfactants and lubricants. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which bis(3,3,3-trifluoropropyl) hydrogen phosphate exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The phosphate group can form strong bonds with active sites, while the trifluoropropyl group may enhance the compound’s stability and reactivity. The amino alcohol component can facilitate interactions with hydrophilic environments, making the compound versatile in different biological and chemical contexts.
Comparación Con Compuestos Similares
- Bis(2,2,2-trifluoroethyl) phosphate
- Bis(3,3,3-trifluoropropyl) phosphate
- 2-(2-hydroxyethylamino)ethyl phosphate
Comparison:
- Bis(2,2,2-trifluoroethyl) phosphate: Similar in structure but with different alkyl chain length, affecting its reactivity and applications.
- Bis(3,3,3-trifluoropropyl) phosphate: Lacks the amino alcohol component, which may limit its versatility in biological applications.
- 2-(2-hydroxyethylamino)ethyl phosphate: Contains a similar amino alcohol group but without the trifluoropropyl group, affecting its stability and reactivity.
Uniqueness: Bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol stands out due to its combination of a trifluoropropyl group, a phosphate ester, and an amino alcohol. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
65530-64-5 |
|---|---|
Fórmula molecular |
C10H20F6NO6P |
Peso molecular |
395.23 g/mol |
Nombre IUPAC |
bis(3,3,3-trifluoropropyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H9F6O4P.C4H11NO2/c7-5(8,9)1-3-15-17(13,14)16-4-2-6(10,11)12;6-3-1-5-2-4-7/h1-4H2,(H,13,14);5-7H,1-4H2 |
Clave InChI |
AMFUQXQZCMOGCY-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)(O)OCCC(F)(F)F)C(F)(F)F.C(CO)NCCO |
Descripción física |
Liquid |
Números CAS relacionados |
65530-64-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)


![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)


